An In-depth Technical Guide to 1,1,2-Trimethylcycloundecane: Structure, Properties, and Avenues for Research
An In-depth Technical Guide to 1,1,2-Trimethylcycloundecane: Structure, Properties, and Avenues for Research
Abstract
This technical guide provides a comprehensive overview of 1,1,2-trimethylcycloundecane, a saturated macrocyclic hydrocarbon. Despite its notation in chemical databases and its reported presence in natural products, a thorough review of the scientific literature reveals a notable scarcity of detailed experimental data for this compound. This document synthesizes the available information, addresses the current knowledge gaps, and offers a scientifically grounded perspective for researchers, scientists, and drug development professionals interested in this molecule. We will delve into its chemical structure, present its computed physical properties, and discuss its identification in natural sources. Furthermore, this guide will provide insights into general synthetic strategies for related macrocyclic alkanes and propose a standardized workflow for its isolation and characterization from natural matrices.
Introduction
1,1,2-Trimethylcycloundecane (CAS No. 62376-15-2) is a C14 hydrocarbon featuring a cycloundecane ring substituted with three methyl groups.[1][2] Its large, flexible ring structure and alkyl substitutions place it within the broad class of macrocyclic compounds, a group known for diverse and significant biological activities. While the parent cycloundecane is a simple cycloalkane, the addition of methyl groups, particularly the gem-dimethyl arrangement, can significantly influence its conformational flexibility and, consequently, its physical and chemical properties.
The reported presence of 1,1,2-trimethylcycloundecane in edible plants such as Capsicum annuum (bell peppers) and Oryza sativa (rice) suggests its potential role as a volatile organic compound (VOC) contributing to their aroma profiles.[2] However, the lack of dedicated studies on this specific molecule means its sensory properties and biological significance remain largely unexplored. This guide aims to consolidate the existing, albeit limited, data and provide a framework for future research.
Chemical Structure and Identification
The molecular structure of 1,1,2-trimethylcycloundecane is defined by an eleven-membered carbon ring with two methyl groups attached to the C1 position and one methyl group at the C2 position.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 1,1,2-trimethylcycloundecane | [2] |
| CAS Number | 62376-15-2 | [1][2] |
| Molecular Formula | C₁₄H₂₈ | [1][2] |
| Molecular Weight | 196.37 g/mol | [2] |
| InChI | InChI=1S/C14H28/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h13H,4-12H2,1-3H3 | [2] |
| InChIKey | HMFAVPQMBDCNQH-UHFFFAOYSA-N | [2] |
| SMILES | CC1CCCCCCCCCC1(C)C | [2] |
Physical Properties: A Computational Perspective
Due to a lack of experimentally determined physical properties in the peer-reviewed literature, the following data is based on computational predictions from established chemical databases. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Source |
| XLogP3 | 6.9 | [2] |
| Complexity | 146 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 1 | [2] |
Spectroscopic Characterization: Addressing the Data Gap
A critical challenge in the study of 1,1,2-trimethylcycloundecane is the absence of published experimental spectroscopic data (NMR, IR). While mass spectrometry data is available through databases, it is often part of large datasets from GC-MS analysis of natural product extracts and lacks detailed interpretation for this specific compound.
Mass Spectrometry
PubChem lists mass spectrometry data for 1,1,2-trimethylcycloundecane, likely obtained from GC-MS analysis.[2] The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of cycloalkanes is typically characterized by a series of cluster peaks corresponding to the loss of successive C₂H₄ units. The presence of methyl substitutions would lead to characteristic fragmentation patterns that could aid in its identification.
Predicted ¹H NMR Spectrum
In the absence of experimental data, a predicted ¹H NMR spectrum can provide a theoretical framework for its structural confirmation. The following is a predicted spectrum, and the actual chemical shifts and multiplicities may vary.
Caption: Predicted ¹H NMR spectrum and structural assignments for 1,1,2-trimethylcycloundecane.
Rationale for Predicted Chemical Shifts:
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Gem-dimethyl protons (a): These protons are expected to appear as a singlet around 0.85 ppm, typical for methyl groups on a quaternary carbon in a cycloalkane.
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Vicinal methyl protons (b): This methyl group, being on a tertiary carbon, would likely appear as a doublet around 0.90 ppm due to coupling with the adjacent methine proton.
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Methine proton (c): The single proton at the C2 position would be a multiplet due to coupling with the adjacent methyl group and the methylene protons of the ring. Its chemical shift is predicted to be further downfield, around 1.5 ppm.
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Ring methylene protons (d): The numerous methylene protons of the cycloundecane ring would form a complex, broad multiplet in the region of 1.2-1.4 ppm.
Occurrence in Natural Products and Analytical Workflow
The identification of 1,1,2-trimethylcycloundecane in Capsicum annuum and Oryza sativa was likely achieved through headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[2] This is a standard and powerful technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.
Proposed Analytical Workflow for Isolation and Identification
For researchers aiming to isolate and definitively characterize 1,1,2-trimethylcycloundecane from a natural source, the following workflow is proposed:
Caption: A generalized workflow for the isolation and definitive identification of 1,1,2-trimethylcycloundecane from natural sources.
Causality Behind Experimental Choices:
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HS-SPME: This technique is chosen for its solvent-free nature, which is ideal for extracting volatile and semi-volatile compounds without introducing interfering solvent peaks. The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial and should be optimized for the target analyte's polarity and volatility.
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GC-MS: Gas chromatography provides the necessary separation of the complex mixture of volatile compounds based on their boiling points and interactions with the stationary phase. Mass spectrometry offers sensitive detection and provides fragmentation patterns that can be compared against spectral libraries for tentative identification.
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Preparative GC: For definitive structural elucidation, the compound of interest must be isolated in a pure form. Preparative GC is the method of choice for separating volatile compounds on a larger scale than analytical GC.
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NMR and IR Spectroscopy: Once isolated, NMR (¹H and ¹³C) and IR spectroscopy are essential for unambiguous structure determination.
Synthetic Approaches to Substituted Macrocyclic Alkanes
While no specific synthesis for 1,1,2-trimethylcycloundecane has been reported, general methods for the synthesis of macrocyclic alkanes can be adapted. These methods often involve the construction of a large ring with functional groups that can be removed in the final steps.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of large rings. A potential synthetic route to a precursor of 1,1,2-trimethylcycloundecane could involve an acyclic diene that, upon cyclization, forms the eleven-membered ring. Subsequent hydrogenation would yield the saturated cycloalkane.
Acyloin Condensation
The acyloin condensation of long-chain dicarboxylic esters can produce large cyclic α-hydroxy ketones, which can then be reduced to the corresponding cycloalkanes.
Ziegler-Natta Catalysis
Intramolecular cyclization of α,ω-dienes using Ziegler-Natta catalysts can also be employed for the synthesis of macrocyclic alkanes.
The introduction of the trimethyl substitution pattern would likely be achieved through the synthesis of a suitably substituted acyclic precursor.
Potential Applications and Future Research Directions
Given the limited information, the potential applications of 1,1,2-trimethylcycloundecane are purely speculative but can be inferred from the properties of other macrocyclic compounds.
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Flavor and Fragrance: As a volatile organic compound found in food, it may have applications in the flavor and fragrance industry. Sensory analysis of the pure compound is required to determine its odor profile.
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Drug Discovery: The large, flexible, and lipophilic nature of the cycloundecane ring could serve as a scaffold for the development of new therapeutic agents. Many macrocyclic natural products exhibit potent biological activities.
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Chemical Ecology: Its presence in plants suggests a potential role in plant-insect or plant-pathogen interactions.
Future research should focus on:
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Total Synthesis: A robust synthetic route would provide access to sufficient quantities of the pure compound for detailed study.
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Experimental Characterization: Thorough experimental determination of its physical and spectroscopic properties is crucial.
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Biological Screening: The synthesized compound should be screened for a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.
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Sensory Evaluation: Its organoleptic properties should be evaluated to understand its contribution to the aroma of the plants in which it is found.
Conclusion
1,1,2-Trimethylcycloundecane represents a molecule at the frontier of our current chemical knowledge. While its basic structural identity is established, it remains a compound with a significant lack of experimental characterization. Its discovery in natural products provides a compelling reason for further investigation. This guide has summarized the available information and provided a roadmap for future research, from its isolation and definitive characterization to its potential synthesis and biological evaluation. The exploration of such understudied molecules is essential for advancing our understanding of chemical diversity and for the discovery of new compounds with valuable applications.
References
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Gas Chromatography, Mass Spectrometry, and Sniffing Port Analyses of Volatile Compounds of Fresh Bell Peppers (Capsicum annuum) at Different Ripening Stages. ACS Publications. Available at: [Link]
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ChemBK. Cycloundecane, 1,1,2-trimethyl-. Available at: [Link]
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PubChem. 1,1,2-Trimethylcycloundecane. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
